molecular formula C8H15NO2S B1517482 Methyl 2-[methyl(thiolan-3-yl)amino]acetate CAS No. 1095511-68-4

Methyl 2-[methyl(thiolan-3-yl)amino]acetate

Cat. No. B1517482
CAS RN: 1095511-68-4
M. Wt: 189.28 g/mol
InChI Key: IYNRJSWZESYWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[methyl(thiolan-3-yl)amino]acetate” is a chemical compound with the CAS Number: 1095511-68-4 . Its IUPAC name is methyl [methyl (tetrahydro-3-thienyl)amino]acetate . The molecular weight of this compound is 189.28 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Methylation of DNA in Cultured Cells

  • Research has shown that thiols can enhance the rate of DNA methylation significantly. This process is critical for understanding cellular mechanisms and can be influenced by various chemical agents, including thiol-reactive compounds (Lawley & Thatcher, 1970).

Synthesis and Pharmacological Screening

  • The synthesis of thiosemicarbazides, triazoles, and Schiff bases from related thiazolyl compounds has shown potential antihypertensive α-blocking activity. This indicates the relevance of these compounds in developing new therapeutic agents (Abdel-Wahab et al., 2008).

High-Performance Liquid Chromatography (HPLC) Applications

  • Certain methyl esters have been used as fluorogenic labelling reagents for the HPLC analysis of biologically important thiols, showcasing the utility of these compounds in analytical chemistry for sensitive detection and quantification of thiols (Gatti et al., 1990).

Alpha 2-Macroglobulin Modification

  • Studies have explored the covalent modification of alpha 2-macroglobulin by methylamine, revealing insights into protein structure and function, as well as the role of thiols in protein interactions (Howard, 1981).

Organic Synthesis

  • Research on the addition of catechol to methyl propiolate in the presence of Ph3P, leading to various organic compounds, illustrates the versatility of methyl esters in facilitating chemical reactions and creating new chemical entities (Yavari et al., 2006).

Cyclization Reactions and Pharmacological Properties

  • The cyclization of thiosemicarbazides to triazole and thiadiazole derivatives, starting from triazolyl compounds, shows the complexity and potential of these compounds in synthesizing pharmacologically active molecules (Maliszewska-Guz et al., 2005).

Glycolipids Aminosugar Linkage Analysis

  • Techniques for identifying aminosugar linkages in glycolipids have been developed, highlighting the importance of such compounds in biochemistry and molecular biology (Stellner et al., 1973).

Safety and Hazards

The safety information available indicates that this compound may be hazardous. The GHS pictograms show a GHS07 signal, which means it’s a warning . The hazard statements include H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

methyl 2-[methyl(thiolan-3-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRJSWZESYWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[methyl(thiolan-3-yl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.